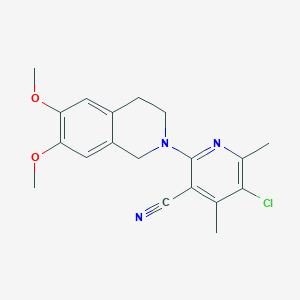

5-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-4,6-dimethylpyridine-3-carbonitrile

Description

Properties

IUPAC Name |

5-chloro-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-11-15(9-21)19(22-12(2)18(11)20)23-6-5-13-7-16(24-3)17(25-4)8-14(13)10-23/h7-8H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWBFNQWHWWLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)N2CCC3=CC(=C(C=C3C2)OC)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to pyridine-carbonitrile derivatives and tetrahydroisoquinoline-containing analogs from literature (Table 1).

Table 1: Structural and Functional Comparison

*THIQ = tetrahydroisoquinoline; †Calculated based on formula C₂₀H₂₂ClN₃O₂.

Key Differences and Implications

Electron-Withdrawing Groups: The target compound’s carbonitrile group (ν~2216 cm⁻¹, similar to ) enhances polarity and binding affinity compared to non-cyano analogs. The oxadiazole N-oxide in introduces additional hydrogen-bonding capacity, stabilizing crystal structures via C-H⋯O interactions , whereas the target compound’s chloro and methyl groups may prioritize lipophilicity.

Biological Activity: Tetrahydroisoquinoline derivatives (e.g., ) are linked to CNS modulation and anticancer activity. The target compound’s dimethoxy groups may improve metabolic stability over hydroxyl-containing analogs (e.g., ) .

Solubility and Drug-Likeness :

- Glycosylated derivatives () show improved aqueous solubility, whereas the target compound’s methyl and chloro groups may limit solubility but enhance membrane permeability .

Research Findings and Spectral Data

- IR Spectroscopy : The carbonitrile group in the target compound is expected to show a sharp peak near ~2216 cm⁻¹, consistent with analogs in and .

- Crystallography: While the target compound’s crystal structure is unreported, demonstrates that tetrahydroisoquinoline derivatives often form stable lattices via intermolecular hydrogen bonds, suggesting similar behavior .

- Synthetic Routes: The target compound may be synthesized via methods analogous to , which employs condensation reactions with acetonitrile and arylidenemalononitrile under basic conditions .

Q & A

Q. What are the common synthetic routes for synthesizing 5-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-4,6-dimethylpyridine-3-carbonitrile, and what critical reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or Pictet-Spengler cyclization. For the tetrahydroisoquinoline core, the Pictet-Spengler reaction between phenylethylamine derivatives and aldehydes under acidic conditions (e.g., boron trifluoride etherate) is common . Pyridine ring functionalization may require palladium-catalyzed cross-coupling or cyanide introduction via nucleophilic substitution (e.g., using KCN/CuCN). Key parameters include solvent choice (DMF for polar intermediates), temperature control (reflux for cyclization), and catalyst selection (Pd/C for substitutions). Purity is enhanced via recrystallization or column chromatography .

Q. How can structural analogs of this compound be systematically designed to explore its pharmacophore?

- Methodological Answer : Focus on modifying substituents while retaining core pharmacophoric elements:

- Pyridine ring : Vary methyl/chloro groups at positions 4 and 6 to assess steric effects.

- Tetrahydroisoquinoline moiety : Adjust methoxy groups at positions 6 and 7 to modulate electron density.

- Cyanide group : Replace with other electron-withdrawing groups (e.g., nitro) to study electronic impacts.

Computational tools (e.g., molecular docking) can predict binding modes, while combinatorial libraries enable rapid SAR screening .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and confirms cyanide integration.

- HRMS : Validates molecular formula (e.g., [M+H]+ for C₂₁H₂₃ClN₃O₂).

- HPLC-PDA : Monitors purity (>95% for pharmacological assays) using C18 columns and acetonitrile/water gradients.

- IR : Identifies functional groups (C≡N stretch ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data in binding affinity studies (e.g., enzyme vs. cell-based assays) be resolved for this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., membrane permeability in cell-based assays). Strategies include:

- Permeability assays : Use Caco-2 models to quantify cellular uptake.

- Metabolite profiling : Identify active/inactive metabolites via LC-MS.

- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

Q. What computational and experimental approaches are recommended to resolve ambiguities in structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates ligand-target interactions to identify key binding residues (e.g., hydrogen bonds with methoxy groups).

- Free Energy Perturbation (FEP) : Quantifies energy changes from substituent modifications.

- Cryo-EM/X-ray crystallography : Resolve 3D structures of ligand-target complexes for precise SAR insights .

Q. What strategies optimize the pharmacokinetic profile of this compound while maintaining target engagement?

- Methodological Answer :

- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP and improve solubility.

- Prodrug design : Mask cyanide groups with ester linkages for enhanced bioavailability.

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., demethylation) and guide structural tweaks .

Q. How can advanced analytical methods like LC-MS/MS be applied to quantify this compound in complex biological matrices?

- Methodological Answer :

- Sample preparation : Protein precipitation (acetonitrile) or SPE for plasma/brain homogenates.

- MRM transitions : Monitor m/z 394.1 → 245.0 (quantifier) and 394.1 → 178.1 (qualifier) with ESI+ ionization.

- Validation : Assess linearity (1–1000 ng/mL), LLOQ (1 ng/mL), and matrix effects using isotopically labeled internal standards .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structural analogs (e.g., anticancer vs. neuroactive effects)?

- Methodological Answer :

- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time).

- Off-target profiling : Use kinome/GPCR panels to identify polypharmacology.

- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to discern consensus activities .

Tables for Key Structural Analogs

| Analog | Modifications | Reported Activity | Reference |

|---|---|---|---|

| 5-Chloro-N-(4-methylpiperidin-1-yl)-2-(4-cyanophenyl)acetamide | Piperidine, chloro | Anticancer | |

| 4-(4-Cyanopyridin-2-yloxy)methylpiperidine | Cyanopyridine | Antimicrobial | |

| 6-Chloro-N-(pyridin-2-yl)piperidin-1-carboxamide | Piperidine, chloro | Neuroactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.